
Anticancer agent 182
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Anticancer agent 182 involves the extraction of flavonoids from the roots of Muntingia calabura L. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of advanced techniques such as supercritical fluid extraction to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Anticancer agent 182 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its anticancer properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: : The major products formed from these reactions are typically derivatives of the original flavonoid structure, which may exhibit enhanced or altered biological activity .
Scientific Research Applications
Chemistry: : In chemistry, Anticancer agent 182 is used as a model compound to study the structure-activity relationship of flavonoids. Researchers investigate how modifications to its chemical structure affect its anticancer properties .
Biology: : In biological research, this compound is used to study its effects on cancer cell lines. It helps in understanding the mechanisms of cytotoxicity and apoptosis in cancer cells .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer. Its ability to induce cell death in cancer cells makes it a promising candidate for drug development .
Industry: : In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a valuable lead compound for creating more effective cancer treatments .
Mechanism of Action
Anticancer agent 182 exerts its effects by inducing apoptosis in cancer cells. It targets specific molecular pathways involved in cell proliferation and survival. The compound interacts with key proteins and enzymes, disrupting their function and leading to cell death . The primary pathways involved include the JAK/STAT3, Wnt/β-catenin, and PI3K/AKT signaling pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other flavonoids with anticancer properties, such as quercetin, kaempferol, and luteolin .
Uniqueness: : What sets Anticancer agent 182 apart is its specific molecular structure, which allows it to interact uniquely with cancer cell targets. Its ability to induce apoptosis through multiple pathways makes it a versatile and potent anticancer agent .
Conclusion
This compound is a promising compound in the fight against cancer. Its unique properties and mechanisms of action make it a valuable subject of research in chemistry, biology, medicine, and industry. Continued research and development could lead to new and effective cancer treatments based on this compound.
Properties
CAS No. |
133342-90-2 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2,3-dimethoxy-5-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-4-11-5-7-15(23-16(11)10-13)12-8-14(19)18(22-3)17(9-12)21-2/h4,6,8-10,15,19H,5,7H2,1-3H3/t15-/m0/s1 |
InChI Key |
NOBIKWFGKRXGGQ-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC(O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
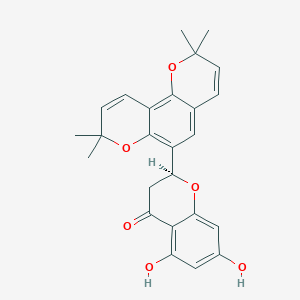
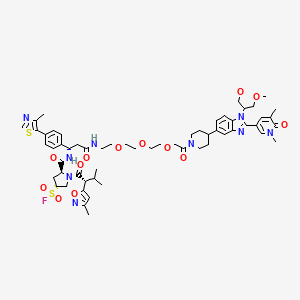
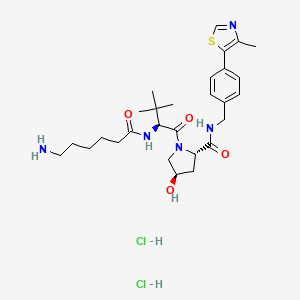

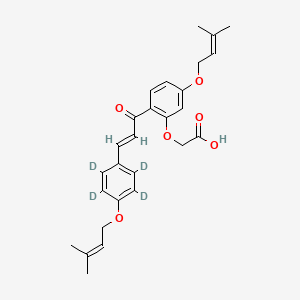
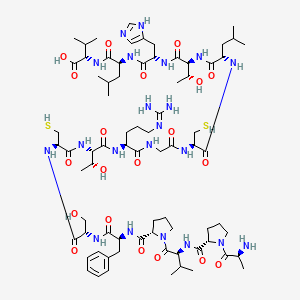
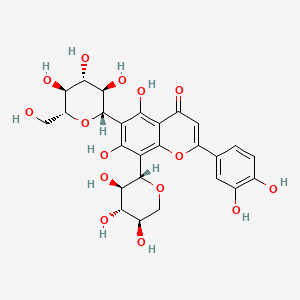

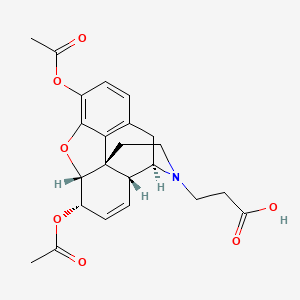
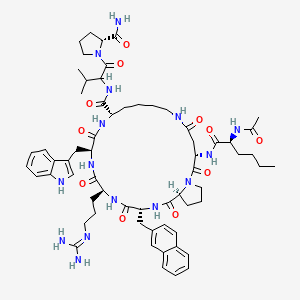
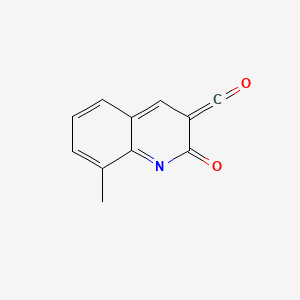
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
